N,N-Bis(4-methoxyphenyl)naphthalen-1-amine
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Overview
Description
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is an organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to a naphthalen-1-amine core. The compound’s structure allows it to exhibit interesting electronic and photophysical properties, making it a valuable material in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-methoxybenzene derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where naphthalen-1-amine reacts with 4-methoxyphenyl halides in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is primarily related to its ability to interact with various molecular targets through electronic and steric effects. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylnaphthalen-2-amine: Similar structure but lacks the methoxy groups, resulting in different electronic properties.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with the naphthalene core at a different position, affecting its reactivity and applications.
Uniqueness
N,N-Bis(4-methoxyphenyl)naphthalen-1-amine is unique due to the presence of methoxy groups, which enhance its solubility and electronic properties. This makes it particularly useful in applications requiring high-performance materials, such as in organic electronics and photonics .
Properties
CAS No. |
164155-37-7 |
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Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N,N-bis(4-methoxyphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C24H21NO2/c1-26-21-14-10-19(11-15-21)25(20-12-16-22(27-2)17-13-20)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3 |
InChI Key |
PRUPEXOEMABZPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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